molecular formula C8H5F3N2O B3030915 6-(Trifluoromethoxy)-1H-indazole CAS No. 105391-43-3

6-(Trifluoromethoxy)-1H-indazole

Cat. No.: B3030915
CAS No.: 105391-43-3
M. Wt: 202.13 g/mol
InChI Key: YXUMGPCNHDVHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethoxy)-1H-indazole is a chemical compound characterized by the presence of a trifluoromethoxy group attached to the sixth position of an indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The trifluoromethoxy group is particularly interesting due to its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .

Mechanism of Action

Target of Action

The primary target of 6-(Trifluoromethoxy)-1H-indazole, also known as Riluzole, is the glutamate neurotransmission system . It has been shown to modulate this system by inhibiting both glutamate release and postsynaptic glutamate receptor signaling . It also reportedly inhibits voltage-gated sodium channels .

Mode of Action

Riluzole interacts with its targets primarily by modulating glutamate neurotransmission. It inhibits the release of glutamate and disrupts postsynaptic glutamate receptor signaling . This modulation of glutamate neurotransmission is believed to be a key factor in its therapeutic effects .

Biochemical Pathways

The compound affects the glutamate neurotransmission pathway, which plays a crucial role in neuronal communication . By inhibiting glutamate release and receptor signaling, it can potentially alter various downstream effects related to neuronal function and survival .

Pharmacokinetics

Riluzole is well-absorbed with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are linear over a dose range of 25 to 100 mg given every 12 hours . A high-fat meal decreases absorption, reducing the area under the curve (AUC) by about 20% and peak blood levels by about 45% . The mean elimination half-life of riluzole is 12 hours after repeated doses .

Result of Action

The molecular and cellular effects of Riluzole’s action primarily involve the modulation of glutamate neurotransmission . This can lead to neuroprotective effects, as glutamate-mediated toxicity has been implicated in various neurodegenerative diseases . For instance, in Alzheimer’s disease mouse models, riluzole administration prevented memory decline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)-1H-indazole typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method is the reaction of 6-hydroxyindazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also critical to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-(Trifluoromethoxy)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique pharmacological profile.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

    6-Methoxy-1H-indazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    6-Fluoro-1H-indazole: Contains a fluorine atom at the sixth position.

    6-Chloro-1H-indazole: Contains a chlorine atom at the sixth position.

Uniqueness: 6-(Trifluoromethoxy)-1H-indazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more biologically active compared to its analogs .

Properties

IUPAC Name

6-(trifluoromethoxy)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUMGPCNHDVHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547421
Record name 6-(Trifluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105391-43-3
Record name 6-(Trifluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethoxy)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethoxy)-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethoxy)-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-(Trifluoromethoxy)-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-(Trifluoromethoxy)-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-(Trifluoromethoxy)-1H-indazole
Reactant of Route 6
Reactant of Route 6
6-(Trifluoromethoxy)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.